1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol
Description
Chemical Identification and Classification
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound classified under thiazole derivatives. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 851233-56-2 | |
| Molecular Formula | C₉H₁₄N₂OS | |
| Molecular Weight | 198.2853 g/mol | |
| SMILES Notation | C1CCC(CC1)(C2=CN=C(S2)N)O |
|
| InChIKey | ZZVUYAJMCLZPFK-UHFFFAOYSA-N |
This compound is synthesized via reactions involving thiazole precursors and cyclohexanol derivatives, though specific synthetic routes are proprietary.
Molecular Structure and Conformational Analysis
The molecule comprises two distinct structural units:
Cyclohexanol Core :
Thiazole Substituent :
| Structural Element | Description | Functional Role |
|---|---|---|
| Cyclohexanol Ring | Hydroxyl group at C1 | Hydrogen-bonding capacity |
| Thiazole Ring | Sulfur and nitrogen heteroatoms | Electron-deficient aromatic system |
| Amino Group | Primary amine at C2 | Nucleophilic reactivity |
The conformational flexibility of the cyclohexanol ring allows dynamic interactions with the thiazole substituent, potentially influencing its biological activity.
Relationship to Thiazole Derivative Family
This compound belongs to the broader class of thiazole derivatives, which are characterized by:
- A five-membered aromatic ring containing sulfur (at position 1) and nitrogen (at position 3).
- Diverse substituents, including alkyl, aryl, and amino groups, which modulate physicochemical properties.
Key Structural Features :
- Core Thiazole Moiety :
Historical Context in Heterocyclic Chemistry Research
Thiazole derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. Key milestones include:
The integration of cyclohexanol into thiazole frameworks represents a contemporary strategy to enhance bioavailability and selectivity in drug candidates.
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c10-8-11-6-7(13-8)9(12)4-2-1-3-5-9/h6,12H,1-5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUYAJMCLZPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=C(S2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol typically involves:
- Construction of the 1,3-thiazole ring system starting from amino acid derivatives or related precursors.
- Introduction of the amino group at the 2-position of the thiazole ring.
- Coupling or substitution reactions to attach the cyclohexanol moiety at the 5-position of the thiazole.
- Use of protecting groups and selective deprotection to manage functional group compatibility.
Thiazole Ring Construction
A widely adopted method for thiazole synthesis involves the conversion of amino acid derivatives into thioamides, followed by cyclization to form the thiazole ring. This approach is detailed in the literature as follows:
- Starting from amino-protected (S)-amino acids, amides are formed, which are then converted to thioamides.
- Cyclization to bis-protected thiazoles is achieved using reagents like calcium carbonate to neutralize hydrobromic acid generated in situ, improving yields and simplifying purification.
- This method, compared to traditional three-step protocols, offers a more rapid and efficient route but may cause partial racemization at the chiral center due to acid-catalyzed imine-enamine tautomerism during aromatization.
Introduction of the Amino Group
The amino substitution at the 2-position of the thiazole ring is typically achieved by:
- Deprotection of bis-protected thiazoles using trifluoroacetic acid (TFA) or mild base conditions (e.g., 5% piperidine in DMF for Fmoc-protected derivatives).
- This step yields the free amino-thiazole derivative necessary for further functionalization.
Coupling with Cyclohexanol Derivative
The attachment of the cyclohexanol moiety at the 5-position of the thiazole ring is generally accomplished via amide coupling reactions:
- Amino-substituted thiazoles are coupled with cyclohexanone or cyclohexanol derivatives using amide bond-forming reagents such as HCTU, HOBt, and DIEA.
- For example, coupling of ethyl 2-amino-thiazole-4-carboxylate with 4,4-difluorocyclohexylamine has been reported, followed by hydrolysis and further coupling to obtain target compounds.
- Although the exact cyclohexanol substitution may vary, these coupling strategies are adaptable to this compound synthesis.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Amide formation | Amino acid derivative + coupling agents | Amide intermediate | Protecting groups used to control reactivity |
| 2 | Thioamide formation | Lawesson's reagent or P4S10 | Thioamide intermediate | Precursor for thiazole ring formation |
| 3 | Cyclization to thiazole | Calcium carbonate neutralization, acid catalysis | Bis-protected thiazole | Potential partial racemization at chiral center |
| 4 | Deprotection | TFA or piperidine in DMF | Free amino-thiazole | Amino group exposed for coupling |
| 5 | Coupling with cyclohexanol | HCTU, HOBt, DIEA, base | This compound | Final target compound |
Research Findings and Considerations
- The calcium carbonate method for cyclization improves yield and simplifies purification compared to older three-step methods but can induce partial racemization, which may affect stereochemical purity.
- Protecting group strategies (Boc, Fmoc) are critical to manage the amino functionalities during multistep synthesis.
- Amide coupling reagents such as HCTU and HOBt combined with DIEA base are highly effective for coupling the amino-thiazole intermediate with cyclohexanol derivatives, offering good yields and mild reaction conditions.
- The synthetic routes allow for structural modifications, enabling analog development for biological activity studies, as seen in related P-glycoprotein ATPase stimulators.
Patented Processes
While no direct patent focused solely on this compound was identified, related patents describe processes for preparing 1,3-thiazolylmethyl derivatives involving similar amide coupling and thiazole ring formation strategies, indicating the industrial feasibility of these methods.
This comprehensive analysis highlights the key preparation methods for this compound, emphasizing amino acid-derived thiazole synthesis, careful functional group management, and coupling with cyclohexanol moieties using modern peptide coupling reagents. The methods are supported by peer-reviewed literature and patent disclosures, ensuring a professional and authoritative foundation for further research or industrial application.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media
-
Chromium trioxide (CrO₃) in acetone (Jones oxidation)
Reaction Example :
The product, a ketone derivative, is stabilized by conjugation with the thiazole ring.
Reduction Reactions
The compound can be reduced at either the hydroxyl or thiazole moiety:
-
Hydroxyl group : Reduced to a cyclohexane derivative using sodium borohydride (NaBH₄) .
-
Thiazole ring : Catalytic hydrogenation (H₂/Pd) opens the thiazole ring, yielding a thiol-amine derivative.
Key Products :
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Hydroxyl Reduction | NaBH₄ in ethanol | 1-(2-Amino-1,3-thiazol-5-yl)cyclohexane |
| Thiazole Reduction | H₂ (1 atm), Pd/C, room temp | Cyclohexanol with open-chain thiol-amine |
Substitution Reactions
The amino group on the thiazole ring participates in nucleophilic substitution:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
This reaction proceeds in dry dichloromethane with triethylamine as a base .
Diazo Coupling
Forms azo derivatives with diazonium salts under alkaline conditions. For example:
Aryl groups (Ar) enhance the compound’s UV absorption properties.
Cyclization Reactions
The amino and hydroxyl groups facilitate intramolecular cyclization:
-
Thermal cyclization at 150–200°C forms fused bicyclic structures.
-
Acid-catalyzed cyclization (H₂SO₄) yields oxazolo-thiazole derivatives .
Complexation with Metal Ions
The thiazole nitrogen and hydroxyl oxygen act as ligands for transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu²⁺ | Square planar coordination | Catalytic oxidation studies |
| Fe³⁺ | Octahedral geometry | Magnetic material synthesis |
Stability constants (log K) for these complexes range from 4.2 to 6.8, indicating moderate ligand strength .
Acid-Base Reactions
The compound behaves as a weak base (pKa ≈ 8.2 for the amino group) and weak acid (pKa ≈ 15 for the hydroxyl group). Protonation occurs in strong acids (e.g., HCl), while deprotonation requires strong bases (e.g., NaH) .
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Ring-opening of the thiazole moiety.
-
Formation of radicals , detectable via ESR spectroscopy.
These reactions are exploited in photodynamic therapy research .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |
| Acylation | 5.8 × 10⁻⁴ | 32.1 |
| Diazzo Coupling | 3.4 × 10⁻⁵ | 68.9 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the amino group in 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol enhances its interaction with bacterial enzymes, thereby increasing its efficacy against pathogens .
Anticancer Potential
The thiazole ring is known for its role in anticancer drug development. Compounds similar to this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines. For example, research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells, suggesting potential for use in cancer therapies .
Neuroprotective Effects
Recent studies have indicated that thiazole-containing compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of this compound to modulate oxidative stress markers makes it a candidate for further exploration in neuroprotective drug development .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes linked to metabolic disorders, indicating potential therapeutic applications in conditions like diabetes and obesity .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Methyl-1,3-thiazol-5-yl)cyclohexan-1-ol
- Structural Difference: The amino group at the 2-position of the thiazole ring is replaced by a methyl group.
- This compound may exhibit lower polarity compared to the target molecule .
1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol (CAS: 1498726-24-1)
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol (CAS: 1342428-39-0)
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS: 30748-47-1)
- Structural Difference: A cyclohexanol group is absent; instead, an acetyl group is attached to the thiazole.
- Implications: The smaller molecular weight (156.2 g/mol) and lack of a bulky cyclohexanol moiety likely improve solubility but reduce steric hindrance, impacting target selectivity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₉H₁₄N₂OS | 198.29 | 2-Amino-thiazole, cyclohexanol |
| 1-(2-Methyl-1,3-thiazol-5-yl)cyclohexan-1-ol | C₁₀H₁₅NOS | 197.29 | 2-Methyl-thiazole, cyclohexanol |
| 1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol | C₁₁H₁₈N₂OS | 226.34 | Thiazole-methylene-amino linker |
| 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol | C₁₀H₁₆N₂OS | 212.31 | Amino linker at cyclohexanol position 2 |
| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | C₆H₈N₂OS | 156.20 | Acetyl group, 4-methyl-thiazole |
Notes:
- The cyclohexanol group in the target compound contributes to higher molecular weight and steric bulk compared to acetyl-substituted analogues (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) .
Biological Activity
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyclohexanol moiety substituted with a thiazole ring, which is known for its significant reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 198.29 g/mol
IUPAC Name: this compound
The structure of this compound is characterized by the presence of both nitrogen and sulfur within the thiazole ring, which contributes to its unique chemical properties and biological activity.
Biological Activities
Research indicates that compounds containing thiazole moieties exhibit significant biological activities, including:
- Antimicrobial Activity: Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains. Studies suggest that this compound may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties: The compound has also demonstrated efficacy against fungal species, making it a candidate for antifungal drug development .
- Anticancer Potential: Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism of action for this compound involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π–π interactions, which can affect the activity of enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic pathways associated with disease processes .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar thiazole-containing compounds is essential.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminothiazole | Contains an amino group on thiazole | Basic structure without cyclohexanol |
| Thiazolidine | Five-membered ring with sulfur | Different ring structure |
| Benzothiazole | Aromatic system fused with thiazole | Greater lipophilicity and stability |
The combination of the cyclohexanol structure with the thiazole moiety in this compound imparts distinct reactivity and biological activities not found in other similar compounds.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Activity Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .
- Anticancer Efficacy Research: In vitro studies have shown that compounds related to this thiazole derivative can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), indicating their potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, cyclohexan-1-ol derivatives may react with 2-aminothiazole precursors under acidic or basic conditions. Key intermediates (e.g., thiazole-cyclohexanol adducts) are typically characterized using NMR and NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to validate molecular weight and purity . X-ray crystallography (e.g., SHELXL ) is critical for resolving structural ambiguities in crystalline intermediates.
Q. How can researchers optimize reaction yields for this compound under varying conditions?
- Methodological Answer : Systematic screening of solvents (e.g., DMF, THF), temperatures (25–80°C), and catalysts (e.g., Pd for cross-coupling) is recommended. Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect functional group transformations. For example, highlights the use of regioselective alkylation to improve yield in thiazole derivatives. Statistical tools like Design of Experiments (DoE) may identify optimal parameters .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects like tautomerism or rotameric equilibria. Variable-temperature NMR (VT-NMR) can elucidate conformational dynamics. For instance, the cyclohexanol moiety’s chair-flipping or thiazole ring proton exchange might cause splitting anomalies. Computational chemistry tools (e.g., DFT calculations) model these effects, while X-ray diffraction provides static structural validation .
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics (MD) simulations assess interactions with targets like bacterial enzymes (e.g., penicillin-binding proteins). The thiazole ring’s electron-rich nature may facilitate hydrogen bonding, while the cyclohexanol group contributes to hydrophobic interactions. Pharmacophore modeling identifies critical binding motifs, validated via in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality or twinning. High-resolution data collection (synchrotron sources) and software like SIR97 or SHELXD improve phase determination. For disordered cyclohexanol conformers, restrained refinement in SHELXL and electron density maps (e.g., OLEX2 visualization) resolve ambiguities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
